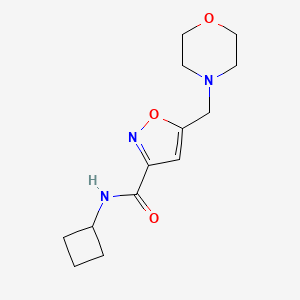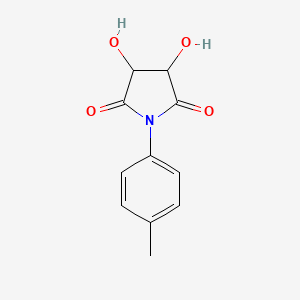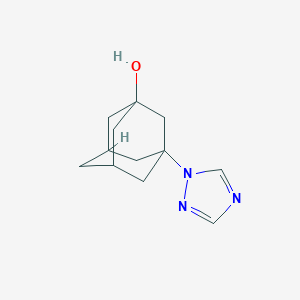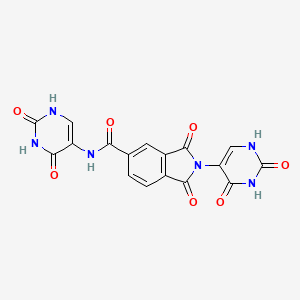
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as CYM5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been designed to target specific biological pathways and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the inhibition of specific biological pathways, including the NF-κB and STAT3 signaling pathways. These pathways play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these pathways, N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activation of NF-κB and STAT3, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its specificity and potency. It has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. However, one of the limitations of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its poor solubility, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a tool compound to study specific biological pathways. N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be used to investigate the role of NF-κB and STAT3 in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are commercially available and include cyclobutylamine, 4-morpholinecarboxaldehyde, and isoxazole-3-carboxylic acid. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction, to produce the final product.
Aplicaciones Científicas De Investigación
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies.
Propiedades
IUPAC Name |
N-cyclobutyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(14-10-2-1-3-10)12-8-11(19-15-12)9-16-4-6-18-7-5-16/h8,10H,1-7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPAVUVICVSLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)

![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)

